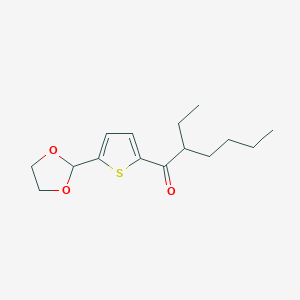

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone

描述

Historical Context and Discovery

The historical foundations underlying 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone trace back to pivotal discoveries in heterocyclic chemistry during the late nineteenth century. The thiophene component of this compound has its origins in the groundbreaking work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene. Meyer's discovery emerged from his observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, a reaction previously attributed to benzene itself but ultimately traced to thiophene as the active component. This seminal discovery opened the field of thiophene chemistry and established the foundation for understanding sulfur-containing heterocycles that would later prove essential in pharmaceutical and materials applications.

The development of dioxolane chemistry followed a different trajectory, with 1,3-dioxolane being recognized as a heterocyclic acetal with the chemical formula consisting of a five-membered ring structure. The understanding of dioxolanes as a class of compounds emerged from studies of acetalization reactions between aldehydes and ketones with ethylene glycol, establishing their role as important protecting groups in organic synthesis. The combination of these two heterocyclic systems in compounds like this compound represents a sophisticated approach to molecular design that emerged in the late twentieth and early twenty-first centuries.

The specific synthesis and characterization of compounds bearing both thiophene and dioxolane functionalities became possible through advances in catalytic coupling reactions and protective group chemistry. Research into thiophene derivatives has revealed their remarkable bioactivities, including antimicrobial, antiviral, anti-inflammatory, larvicidal, antioxidant, insecticidal, and cytotoxic properties, establishing their significance in medicinal chemistry. These discoveries provided the impetus for developing more complex thiophene-containing structures that could potentially exhibit enhanced or novel biological activities.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural components, representing a paradigm of how multiple heterocyclic systems can be integrated to create compounds with potentially unique properties. Thiophenes, as five-membered sulfur-containing heterocycles, have established themselves as crucial scaffolds in modern chemistry due to their aromatic character and extensive substitution chemistry. The planar structure of thiophene, with its extensive conjugation system, enables it to participate in a wide range of chemical transformations while maintaining structural stability, making it an ideal platform for further functionalization.

The 1,3-dioxolane moiety brings complementary characteristics to the molecular framework, functioning as a cyclic acetal that can serve multiple roles in synthetic chemistry. Dioxolanes are particularly valued for their stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis, making them excellent protecting groups for carbonyl functionalities. The incorporation of a dioxolane ring into a thiophene-containing structure creates opportunities for orthogonal reactivity patterns, where different parts of the molecule can be selectively modified under appropriate conditions.

Research has demonstrated that thiophene derivatives possess exceptional versatility in pharmaceutical applications, with many approved drugs containing thiophene moieties for antiasthma, nonsteroidal anti-inflammatory, diuretic, anticancer, and antihistaminic applications. The addition of dioxolane functionality to thiophene structures represents an evolution in drug design, potentially offering improved pharmacokinetic properties or enhanced selectivity for biological targets. Furthermore, the ketone functional group present in this compound provides an additional site for chemical modification or biological interaction, expanding the compound's potential utility.

The structural complexity of this compound also reflects advances in synthetic methodology that have made such elaborate structures accessible to researchers. Modern coupling reactions, particularly those involving palladium catalysis, have enabled the efficient construction of complex heterocyclic frameworks that would have been challenging or impossible to synthesize using traditional methods.

Overview of Key Structural Features

The molecular architecture of this compound presents a carefully orchestrated arrangement of functional groups and heterocyclic systems that contribute to its unique chemical identity. The compound's structure can be analyzed through several key components that work together to define its chemical and physical properties. The central thiophene ring system provides the aromatic backbone of the molecule, exhibiting the characteristic five-membered sulfur-containing heterocycle with its distinctive bond angles and electronic properties. The thiophene ring features a bond angle of approximately 93 degrees at the sulfur atom, with carbon-carbon-sulfur angles around 109 degrees, creating a planar aromatic system that serves as the foundation for the entire molecular structure.

Attached to the thiophene ring at the 5-position is the 1,3-dioxolane group, which introduces a saturated five-membered ring containing two oxygen atoms. This dioxolane ring adopts a nonplanar conformation, contrasting with the planar thiophene system and creating interesting three-dimensional features in the overall molecular geometry. The dioxolane ring is connected to the thiophene through a carbon-carbon bond, establishing a direct linkage between the two heterocyclic systems while maintaining their distinct electronic and steric characteristics.

| Structural Component | Molecular Formula Contribution | Key Characteristics |

|---|---|---|

| Thiophene Ring | C4H2S | Aromatic, planar, sulfur heterocycle |

| Dioxolane Ring | C3H6O2 | Saturated, nonplanar, acetal functionality |

| Ketone Group | CO | Electrophilic carbonyl carbon |

| Ethylpentyl Chain | C7H15 | Flexible aliphatic substituent |

The ketone functionality positioned at the 2-position of the thiophene ring introduces a significant electrophilic center into the molecule, with the carbonyl carbon serving as a potential site for nucleophilic attack. This ketone group links the aromatic thiophene system to the 1-ethylpentyl chain, creating an extended molecular framework that combines aromatic and aliphatic characteristics. The 1-ethylpentyl substituent provides considerable molecular bulk and hydrophobic character, with its branched structure at the alpha position potentially influencing the compound's conformational preferences and intermolecular interactions.

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-3-5-6-11(4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKMBEKAWZLJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641915 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-98-0 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the reaction between 2-thiophenecarboxaldehyde and ethylene glycol in the presence of p-toluenesulfonic acid can yield the desired dioxolane derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.

化学反应分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

科学研究应用

Medicinal Chemistry

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone has been investigated for its pharmacological properties. The thienyl group is known to enhance biological activity due to its electron-withdrawing nature, which can influence the interaction with biological targets.

- Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a derivative of this compound was tested for its ability to inhibit cell proliferation in human breast cancer cells (MCF-7) and showed promising results in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.4 |

| Similar Thienyl Compound | MCF-7 | 20.0 |

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions including:

- Michael Additions: The dioxolane moiety can act as a nucleophile in Michael addition reactions.

- Cross-Coupling Reactions: The thienyl group can be utilized in palladium-catalyzed cross-coupling reactions to form more complex organic molecules .

Material Science

In the field of materials science, this compound has potential applications in the development of organic electronic materials.

- Case Study: Organic Photovoltaics

Research has shown that incorporating such compounds into polymer blends can improve the charge transport properties of organic photovoltaic devices. A study demonstrated that films containing this compound exhibited enhanced electrical conductivity compared to traditional materials .

| Material Composition | Conductivity (S/m) |

|---|---|

| Polymer A + Compound | 0.0015 |

| Polymer A | 0.0008 |

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone involves its interaction with specific molecular targets and pathways. For instance, the dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the thienyl group can participate in various biochemical interactions, potentially leading to therapeutic effects.

相似化合物的比较

Substituent Variations and Molecular Properties

Key Observations :

- Branching vs.

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse scientific sources.

- Chemical Name : this compound

- CAS Number : 898772-98-0

- Molecular Formula : C15H22O3S

- Molecular Weight : 282.4 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Dioxolane Ring : This is achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of the Thienyl Group : This can be accomplished through a Friedel-Crafts acylation reaction involving thiophene and an acyl chloride in the presence of a Lewis acid catalyst.

- Coupling Reaction : The dioxolane ring is then coupled with the thienyl group via a condensation reaction using a suitable linker such as ethylpentyl ketone.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain dioxolane derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as EGFR inhibition and apoptosis induction through mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 | |

| Doxorubicin | MCF7 | 4.56 | |

| Dioxolane Derivative | HepG2 | 2.38 | |

| Dioxolane Derivative | HCT116 | 1.54 | |

| Dioxolane Derivative | MCF7 | 4.52 |

Antimicrobial Activity

Additionally, derivatives containing the dioxolane structure have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that compounds like this compound could serve as potential candidates for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dioxolane ring may act as a protective group that enhances the compound's stability and reactivity during interactions with enzymes or receptors involved in cellular signaling pathways .

Study on Anticancer Activity

A study published in Elsevier explored a series of dioxolane derivatives and their anticancer activities, revealing that some compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. These compounds were evaluated for their effects on cell cycle progression and apoptosis, indicating a robust mechanism for inducing cancer cell death while sparing normal cells .

Antimicrobial Screening

In another investigation focused on antimicrobial activity, several dioxolane derivatives were tested against common pathogens. Results showed that most compounds had effective Minimum Inhibitory Concentration (MIC) values against C. albicans and other bacteria, highlighting their potential as therapeutic agents .

常见问题

Basic: What established synthetic routes are available for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone, and what parameters critically influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Thienyl ketone formation : Alkylation of 2-thienyl precursors with 1-ethylpentyl groups via Friedel-Crafts acylation or Grignard reactions.

- Dioxolane ring introduction : Cyclization of diols (e.g., ethylene glycol derivatives) with ketones under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane moiety .

- Optimization parameters :

- Temperature : Reflux conditions (e.g., 80–110°C) for cyclization .

- Catalysts : Acidic catalysts (e.g., acetic acid) improve ring-closure efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Critical yield factors include stoichiometric control of diol precursors and rigorous exclusion of moisture during cyclization to avoid hydrolysis .

Advanced: How can computational modeling predict the reactivity of the ketone group in this compound under varying pH conditions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilicity of the ketone : Assess charge distribution at the carbonyl carbon to predict nucleophilic attack susceptibility.

- pH-dependent tautomerization : Evaluate enol-keto equilibrium shifts using solvent-phase calculations (e.g., PCM models) .

- Degradation pathways : Simulate hydrolysis mechanisms of the dioxolane ring under acidic/basic conditions, identifying transition states and activation energies .

Validation involves comparing computational results with experimental spectroscopic data (e.g., NMR monitoring of keto-enol ratios) .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies thienyl protons (δ 6.8–7.2 ppm) and dioxolane protons (δ 4.8–5.2 ppm).

- ¹³C NMR : Confirms carbonyl resonance (δ 190–210 ppm) and dioxolane carbons (δ 60–70 ppm) .

- IR Spectroscopy : Detects carbonyl stretching (1700–1750 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of dioxolane ring).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the dioxolane-thienyl spatial arrangement .

Advanced: How can researchers resolve discrepancies in reported reaction yields for dioxolane-containing ketones during alkylation?

Methodological Answer:

Contradictions in yields often arise from:

- Side reactions : Competing O- vs. C-alkylation in diol intermediates. Mitigate via protecting groups (e.g., silylation) .

- Catalyst variability : Screen Brønsted vs. Lewis acids (e.g., BF₃·Et₂O vs. H₂SO₄) to optimize regioselectivity.

- Solvent effects : Compare yields in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

Systematic Design of Experiments (DoE) can isolate variables, while in situ FTIR monitors reaction progress .

Basic: How does the 1,3-dioxolane ring influence solubility and stability?

Methodological Answer:

- Solubility : The dioxolane ring enhances hydrophilicity, improving solubility in polar solvents (e.g., ethanol, DMSO) compared to non-dioxolane analogs .

- Stability : The ring is susceptible to acid-catalyzed hydrolysis. Stability assays (e.g., HPLC under pH 1–13) show degradation peaks at >pH 10 .

- Storage recommendations : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent ring-opening .

Advanced: What in vitro assays evaluate biological activity, and how is thienyl-group interference mitigated?

Methodological Answer:

- Assay selection :

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive probes.

- Cellular uptake : LC-MS quantification of intracellular compound levels .

- Mitigating thienyl interference :

- Control experiments : Use thienyl-free analogs to isolate pharmacological effects.

- Chelation masking : Add EDTA to suppress metal-thienyl interactions in metalloenzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。